An In-depth Technical Guide to the Physicochemical Properties of N-(4-Azepanyl)-N-phenylamine dihydrochloride
An In-depth Technical Guide to the Physicochemical Properties of N-(4-Azepanyl)-N-phenylamine dihydrochloride
Foreword: A Proactive Approach to API Characterization
In the landscape of modern drug development, a comprehensive understanding of an active pharmaceutical ingredient's (API) physicochemical properties is not merely a regulatory requirement; it is the very foundation upon which a successful therapeutic product is built.[][2] These intrinsic characteristics govern an API's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile within the human body. This guide provides a detailed framework for the systematic evaluation of a novel API, using N-(4-Azepanyl)-N-phenylamine dihydrochloride as a representative case study. As specific experimental data for this compound is not extensively published, this document serves as both a technical guide to the necessary analytical protocols and a whitepaper on the strategic importance of each physicochemical parameter. The methodologies described herein are grounded in established scientific principles and regulatory expectations, ensuring a self-validating and robust approach to API characterization.[3][4]
Chemical Identity and Structure
The initial and most critical step in physicochemical characterization is the unambiguous confirmation of the API's chemical structure and identity.[5][6] All subsequent data is predicated on the certainty of the molecular entity under investigation.
1.1 Molecular Structure
N-(4-Azepanyl)-N-phenylamine dihydrochloride is a dihydrochloride salt of a parent molecule containing an azepane ring linked to a phenylamine moiety. The dihydrochloride form suggests the presence of two basic nitrogen centers that are protonated.
1.2 Key Identifiers
A summary of the fundamental identifiers for N-(4-Azepanyl)-N-phenylamine dihydrochloride is presented below.
| Identifier | Value |
| Chemical Name | N-(4-Azepanyl)-N-phenylamine dihydrochloride |
| CAS Number | 2203716-42-9[7] |
| Molecular Formula | C₁₂H₁₈N₂ · 2HCl |
| Molecular Weight | 263.21 g/mol |
1.3 Structural Confirmation
While the above identifiers are crucial for documentation, experimental confirmation of the structure is paramount. This is typically achieved through a suite of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the elucidation of the molecular skeleton and the position of protons.
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Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can further confirm its structure.
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Elemental Analysis: Quantifies the percentage of Carbon, Hydrogen, and Nitrogen, which should align with the theoretical values calculated from the molecular formula.
Fundamental Physicochemical Properties
This section details the core physicochemical properties that have a direct and profound impact on the formulation and biopharmaceutical performance of an API.
2.1 Appearance
A qualitative description of the physical state and color of the API is the most basic, yet essential, specification. Any variation in appearance from batch to batch can be an early indicator of instability or impurities.
| Property | Description |
| Appearance | White to off-white crystalline solid (Expected) |
2.2 Solubility Profile
Solubility is a critical determinant of a drug's dissolution rate and, consequently, its bioavailability, particularly for orally administered dosage forms.[][8] A comprehensive solubility profile should be established across a range of physiologically relevant media.
2.2.1 Experimental Protocol: Equilibrium Solubility Determination
The equilibrium solubility method is a gold-standard technique to determine the saturation solubility of a compound.
Objective: To determine the concentration of N-(4-Azepanyl)-N-phenylamine dihydrochloride in a saturated solution of a given solvent at a constant temperature.
Methodology:
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Preparation: Add an excess amount of the API to a series of vials, each containing a different solvent (e.g., purified water, 0.1 N HCl, phosphate buffers at pH 4.5, 6.8, and 7.4).
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Filtration: After equilibration, allow the excess solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]
2.2.2 Data Presentation: Solubility of N-(4-Azepanyl)-N-phenylamine dihydrochloride
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | (To be determined) |
| 0.1 N HCl (pH 1.2) | 37 | (To be determined) |
| Acetate Buffer (pH 4.5) | 37 | (To be determined) |
| Phosphate Buffer (pH 6.8) | 37 | (To be determined) |
| Phosphate Buffer (pH 7.4) | 37 | (To be determined) |
2.2.3 Workflow for Solubility Determination
Caption: Workflow for determining the solubility of a solid in an organic solvent.
2.3 Dissociation Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. For an ionizable drug like N-(4-Azepanyl)-N-phenylamine dihydrochloride, the pKa values are critical for predicting its solubility, absorption, and distribution in different parts of the body with varying pH levels.
2.3.1 Experimental Protocol: Potentiometric Titration
Objective: To determine the pKa value(s) of N-(4-Azepanyl)-N-phenylamine dihydrochloride by measuring the change in pH upon titration with a standardized acid or base.
Methodology:
-
Dissolution: Dissolve an accurately weighed amount of the API in a suitable solvent (e.g., water or a water-methanol mixture).
-
Titration: Titrate the solution with a standardized solution of NaOH (for an acidic compound) or HCl (for a basic compound) while continuously monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region(s) in the titration curve.
2.3.2 Data Presentation: pKa of N-(4-Azepanyl)-N-phenylamine dihydrochloride
| pKa | Assignment |
| pKa₁: (To be determined) | (e.g., Azepane nitrogen) |
| pKa₂: (To be determined) | (e.g., Phenylamine nitrogen) |
Solid-State and Thermal Properties
The solid-state properties of an API can significantly influence its stability, manufacturability, and bioavailability.[6]
3.1 Melting Point and Thermal Analysis
The melting point is a key indicator of purity. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) provide more detailed information about the thermal behavior of the API.[5]
3.1.1 Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal events of N-(4-Azepanyl)-N-phenylamine dihydrochloride.
Methodology:
-
Sample Preparation: Accurately weigh a small amount (2-5 mg) of the API into an aluminum DSC pan and seal it.
-
Analysis: Place the sample pan and an empty reference pan into the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Interpretation: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic peak on the resulting thermogram corresponds to the melting of the sample.
3.1.2 Data Presentation: Thermal Properties of N-(4-Azepanyl)-N-phenylamine dihydrochloride
| Parameter | Value |
| Melting Point (Onset) | (To be determined) °C |
| Melting Point (Peak) | (To be determined) °C |
| Enthalpy of Fusion (ΔH) | (To be determined) J/g |
3.1.3 Workflow for DSC Analysis
Caption: General workflow for performing DSC analysis on an API.
3.2 Solid-State Characterization (X-Ray Powder Diffraction - XRPD)
XRPD is a powerful technique for determining whether a compound is crystalline or amorphous and for identifying different polymorphic forms. Polymorphs can have different solubilities and stabilities, making this a critical characterization step.[6]
3.2.1 Experimental Protocol: XRPD
Objective: To obtain the XRPD pattern of N-(4-Azepanyl)-N-phenylamine dihydrochloride to characterize its solid state.
Methodology:
-
Sample Preparation: A small amount of the API powder is gently packed into a sample holder.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays at various angles (2θ). The instrument records the angles at which the X-rays are diffracted by the crystalline lattice of the sample.
-
Analysis: A plot of diffracted intensity versus 2θ angle is generated. A crystalline solid will produce a unique pattern of sharp peaks, while an amorphous solid will produce a broad halo.
Conclusion
The physicochemical properties of N-(4-Azepanyl)-N-phenylamine dihydrochloride, as outlined in this guide, represent the foundational knowledge required for its successful development as a potential therapeutic agent. A thorough understanding of its solubility, pKa, thermal behavior, and solid-state characteristics is indispensable for rational formulation design, process development, and for ensuring consistent product quality and performance.[11][12] The experimental protocols detailed herein provide a robust framework for obtaining this critical data in a scientifically sound and regulatory-compliant manner.
References
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NETZSCH Analyzing & Testing. (n.d.). API Characterization. Retrieved from [Link]
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Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs. Retrieved from [Link]
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Panzade, P. S., & Shendarkar, G. R. (2023, March 28). Modification of Physicochemical Properties of Active Pharmaceutical Ingredient by Pharmaceutical Co-Crystals. IntechOpen. Retrieved from [Link]
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SlideShare. (n.d.). Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]
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Royal Society of Chemistry. (2012). Analytical Methods. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2009). ICH Harmonised Tripartite Guideline Pharmaceutical Development Q8(R2). Retrieved from [Link]
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Environmental Protection Agency. (2025, October 15). N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-. Retrieved from [Link]
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